4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
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Overview
Description
4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic compound with a molecular formula of C15H11N3O4S. This compound is notable for its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazine core, a phenyl acetate group, and a methyl substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate typically involves the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the correct formation of the core structure.
Introduction of the Phenyl Acetate Group: This step involves the esterification of the core structure with phenyl acetate. This reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete conversion.
Methyl Substitution: The final step involves the introduction of the methyl group to the core structure. This can be achieved through various methods, including methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale production of the necessary precursors is carried out in industrial reactors.
Catalytic Reactions: The cyclization and esterification reactions are conducted in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl acetate group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetate group.
Scientific Research Applications
4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
- 4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
- 4-[(E)-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
Uniqueness
4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is unique due to its specific substitution pattern and the presence of the thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene core. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
463959-51-5 |
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Molecular Formula |
C15H11N3O4S |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
[4-[(E)-(6-methyl-3,7-dioxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H11N3O4S/c1-8-13(20)16-15-18(17-8)14(21)12(23-15)7-10-3-5-11(6-4-10)22-9(2)19/h3-7H,1-2H3/b12-7+ |
InChI Key |
SLHNKIRYBDSAJH-KPKJPENVSA-N |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C)/SC2=NC1=O |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C)SC2=NC1=O |
Origin of Product |
United States |
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